Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a thiazolidine ring
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with its targets, RIPK1 and RIPK3, by inhibiting their phosphorylation . This inhibition blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis . As a result, the compound effectively prevents the initiation of necroptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the necroptosis pathway . By inhibiting the phosphorylation of RIPK1 and RIPK3, the compound disrupts the formation of the necrosome . This disruption prevents the downstream effects of necroptosis, including cell death .
Pharmacokinetics
The compound’s ability to inhibit ripk1 and ripk3 suggests that it is able to reach its targets within cells
Result of Action
The primary result of the action of this compound is the inhibition of necroptosis . By preventing the formation of the necrosome, the compound effectively blocks the initiation of programmed cell death . This can have significant implications for the treatment of diseases where necroptosis plays a role, such as certain types of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s ability to interact with its targets . Additionally, the presence of other molecules in the cell can potentially affect the compound’s stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves the condensation of 2-aminobenzothiazole with 2-(4-(trifluoromethyl)phenyl)thiazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or thiazolidine rings.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines .
Scientific Research Applications
Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and thiazolidine-containing molecules, such as:
- Benzo[d]thiazole-2-thiol
- 2-(4-(Trifluoromethyl)phenyl)thiazolidine
Uniqueness
What sets Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone apart is its combination of a benzothiazole ring with a thiazolidine ring, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS2/c19-18(20,21)12-7-5-11(6-8-12)17-23(9-10-25-17)16(24)15-22-13-3-1-2-4-14(13)26-15/h1-8,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOOVZZPFQEKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.